molecular formula C28H30O10 B3029712 Physalin G CAS No. 77448-59-0

Physalin G

Cat. No.: B3029712
CAS No.: 77448-59-0
M. Wt: 526.5 g/mol
InChI Key: CGVBSJOSWAZUIF-UHFFFAOYSA-N
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Description

Physalin G is a secosteroidal compound derived from plants of the Physalis genus, notably Physalis alkekengi L. var. franchetii and Physalis angulata. Structurally, it belongs to the physalin family, characterized by a 13,14-seco-16,24-cycloergostane skeleton with extensive oxidation patterns . A critical revision of its structure using 2D-NMR clarified the configuration at C6 as R and resolved ambiguities in earlier assignments, distinguishing it from isomers like isothis compound . This compound exhibits diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and antimalarial properties, though its efficacy and mechanisms often diverge from structurally related physalins .

Properties

IUPAC Name

5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-15(23)21(32)36-18)14-9-16(29)13-5-4-6-17(30)24(13,2)12(14)7-8-26(28,34)22(33)37-25/h4-6,12,14-16,18-19,29,34H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVBSJOSWAZUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8=CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001098036
Record name 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c′]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bS,16aR,17R,18aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Physalin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77448-59-0, 76045-38-0
Record name 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c′]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bS,16aR,17R,18aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77448-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c′]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bS,16aR,17R,18aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001098036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Physalin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

295 - 296 °C
Record name Physalin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of physalin G involves the extraction and isolation from Physalis plants. The process typically includes the following steps:

Industrial Production Methods

Advances in biotechnological methods, such as plant cell culture and genetic engineering, may offer potential for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

Physalin G undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various physalin derivatives with altered pharmacological properties. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .

Scientific Research Applications

Physalin G, a secosteroid isolated from various Physalis species, has demonstrated a range of therapeutic applications, particularly in immunosuppression and antimicrobial activity . Research has explored its potential in transplantation, inflammation, and cancer .

Immunosuppressive Activity: this compound, along with other physalins like B and F, has shown immunosuppressive potential . Studies indicate that this compound can prevent the rejection of allogeneic heterotopic heart transplants in mice . In vitro, this compound exhibits a potent antiproliferative effect on concanavalin A-stimulated lymphocytes and in mixed lymphocyte reaction assays at concentrations below 5 µg/ml . The suppression of lymphocyte proliferation induced by this compound is associated with a reduction in cytokines related to clonal lymphocyte activation and expansion, such as IL-2 and IFN-γ .

StudyPhysalin TestedAdministration/DosageModelResult
Soares et al.(2006)GOral/1 mg/kgAllogeneic transplant rejection model in BALB/c miceThis compound prevented the rejection of allogeneic heterotopic heart transplant

Anti-inflammatory Activity: While less documented than other physalins, this compound contributes to the overall anti-inflammatory effects observed within the Physalis genus . These effects include reducing paw edema and joint inflammation in animal models .

Antimicrobial Activity: this compound is one of four secosteroids, along with physalins B, D, and F, isolated from Physalis species that possess antimicrobial activities .

Mechanism of Action

Physalin G exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Differences Among Selected Physalins

Compound Key Structural Features Functional Group Variations
Physalin A 27-C methyl group; 14-OH; Δ²⁵,²⁷ double bond Additional epoxy group at C1–C10
Physalin D 27-C methyl group; 14-OH; absence of Δ²⁵,²⁷ double bond C22–C23 epoxide
This compound 27-C methyl group; 14-OH; Δ²⁵,²⁷ double bond (revised configuration at C6) C5–C6 epoxy and C13–C14 lactone
Physalin L 27-C ethyl group; 14-OH; Δ²⁵,²⁷ double bond C2–C3 epoxy and acetylated hydroxyl at C25
Physalin O 27-C ethyl group; 14-OH; saturated C25–C27 bond C1–C10 epoxy and hydroxylation at C15

Key Observations :

  • The C25–C27 double bond distinguishes this compound from Physalin O, which has a saturated bond .
  • The ethyl vs. methyl group at C27 differentiates this compound/L (methyl) from Physalin L/O (ethyl) .
  • Epoxy and lactone groups at specific positions (e.g., C5–C6 in this compound) influence solubility and biological activity .

Table 2: Pharmacological Activities of this compound vs. Analogs

Compound Antimalarial Activity Anti-Inflammatory Activity Anticancer Activity Immunomodulatory Effects
This compound Exacerbates parasitemia in vivo Inhibits NO production in macrophages Limited data Suppresses TNF-α/IFN-γ
Physalin B IC₅₀ = 1.2 µM (Pf) Inhibits NF-κB via distinct pathway Cytotoxic (IC₅₀ = 0.58 µg/mL) Potent immunosuppression
Physalin D Reduces parasitemia in vivo Not reported Cytotoxic (IC₅₀ = 0.28 µg/mL) Moderate immunosuppression
Physalin A Not reported Activates Nrf2/ARE via ERK/p38 Inhibits STAT3 (NSCLC) Enhances detoxification

Key Findings :

  • Antimalarial Activity: this compound increased parasitemia in P. berghei-infected mice, contrasting with Physalin D’s protective effects . This divergence may stem from structural variations affecting immunomodulatory pathways.
  • Structural-Activity Relationships : The C5–C6 epoxy group in this compound may reduce its cytotoxicity compared to Physalins B and D, which lack this modification .

Analytical Challenges and Stability Considerations

Physalins’ structural similarity complicates identification. LC–MS/MS with data mining strategies is essential to differentiate this compound from analogs like Physalin A and O . Key challenges include:

  • Tautomerization : Physalins undergo pH- and water-dependent interconversion (e.g., Physalin A ↔ Physalin N), necessitating rapid sample processing to avoid degradation .
  • Chromatographic Resolution : Tolbutamide is a suitable internal standard for Physalin A quantification, but analogous methods for this compound require validation .

Q & A

Q. What methodologies are recommended for isolating Physalin G from plant sources, and how can purity be validated?

Methodological Answer:

  • Extraction: Use solvent-based extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning.
  • Purification: Employ column chromatography (silica gel or HPLC) with polarity gradients. Validate purity via HPLC-DAD (Diode Array Detection) and compare retention times/UV spectra with reference standards .
  • Quantification: Use calibration curves with authenticated this compound standards. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Structural Elucidation: Combine NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for stereochemical analysis and mass spectrometry (HRMS) for molecular formula confirmation.
  • Chromatography: Use reversed-phase HPLC or UPLC coupled with tandem MS to resolve isomers and confirm molecular integrity. Cross-validate data with published spectral libraries .

Q. How can researchers conduct a systematic literature review on this compound using academic databases?

Methodological Answer:

  • Keyword Strategy: Use Boolean operators (e.g., "this compound" AND ("bioactivity" OR "pharmacokinetics")) in Google Scholar or PubMed.
  • Filtering: Prioritize peer-reviewed articles (2015–2025) and high-impact journals. Use citation tracking tools to identify seminal studies .
  • Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity against cancer cells while addressing cytotoxicity variability?

Methodological Answer:

  • Assay Design: Use dose-response curves (IC₅₀ calculations) across multiple cell lines (e.g., MCF-7, HepG2) with triplicate technical replicates.
  • Controls: Include positive controls (e.g., doxorubicin) and vehicle controls. Address batch variability via standardized cell culture protocols .
  • Data Normalization: Express cytotoxicity as percentage viability relative to untreated cells. Use ANOVA with post-hoc tests for statistical rigor .

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Methodological Answer:

  • Orthogonal Assays: Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate targets (e.g., NF-κB inhibition).
  • Meta-Analysis: Systematically compare studies using PRISMA guidelines. Highlight differences in experimental models (e.g., in vitro vs. in vivo) or dosing regimens .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics, and how can bioavailability challenges be mitigated?

Methodological Answer:

  • Model Selection: Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Collect plasma samples at 0, 1, 3, 6, 12, and 24 hours post-administration.
  • Formulation Optimization: Test nanoemulsions or liposomes to enhance solubility. Quantify this compound in plasma via LC-MS/MS with validated pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) .

Q. How can experimental conditions be optimized for studying this compound’s synergistic effects with other compounds?

Methodological Answer:

  • Combination Index (CI): Use the Chou-Talalay method to calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Dose Matrix: Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple concentrations. Validate synergy via isobolograms .

Q. What are common pitfalls in interpreting this compound’s bioassay data, and how can reproducibility be ensured?

Methodological Answer:

  • Pitfalls: Overinterpretation of single-timepoint data, insufficient statistical power, and lack of blinding in assays.
  • Reproducibility: Adhere to ARRIVE guidelines for preclinical studies. Share raw data and analysis scripts via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Physalin G
Reactant of Route 2
Physalin G

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